2-(5-amino-1H-indol-3-yl)acetonitrile
Description
2-(5-Amino-1H-indol-3-yl)acetonitrile is an indole-derived nitrile compound characterized by an amino (-NH₂) substituent at the 5-position of the indole ring and an acetonitrile (-CH₂CN) group at the 3-position. Its molecular formula is C₁₀H₉N₃, with a molecular weight of 171.20 g/mol . Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to bioactive molecules like serotonin and melatonin.
Properties
IUPAC Name |
2-(5-amino-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGAHRCLHMYZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-amino-1H-indol-3-yl)acetonitrile involves several synthetic routes. One common method is the reaction of indole-3-acetonitrile with an amine under specific conditions. Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, followed by further reactions to introduce the amino group .
Chemical Reactions Analysis
2-(5-amino-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. .
Major products formed from these reactions include oxidized or reduced derivatives and substituted indole compounds.
Scientific Research Applications
Therapeutic Applications
1.1 Antidepressant and Anti-anxiety Effects
Research indicates that compounds structurally related to 2-(5-amino-1H-indol-3-yl)acetonitrile exhibit activity at serotonin receptors, particularly the 5-HT_1F receptor. This receptor is implicated in various psychiatric conditions such as depression and anxiety disorders. Agonists of this receptor can potentially alleviate symptoms associated with these conditions by enhancing serotonergic transmission .
1.2 Anti-inflammatory Properties
Studies have shown that indole derivatives, including this compound, can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and chemokines, making them candidates for treating inflammatory diseases .
1.3 Antimicrobial Activity
Recent evaluations have reported that indole-based compounds demonstrate antibacterial effects against pathogens like Mycobacterium tuberculosis. This highlights the potential of this compound in developing new antimicrobial agents .
Case Study 1: Serotonin Receptor Agonism
A study explored the activation of the 5-HT_1F receptor by compounds similar to this compound, demonstrating their potential in treating migraine and anxiety disorders. The results indicated significant reductions in migraine frequency when administered to test subjects .
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, derivatives of this compound were tested against various bacterial strains, including resistant strains of M. tuberculosis. The findings revealed promising antibacterial activity, suggesting that this compound could lead to new treatments for resistant infections .
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- Solubility: Amino-substituted derivatives (e.g., this compound) exhibit higher aqueous solubility due to the polar NH₂ group, whereas methoxy and nitro derivatives are more lipophilic .
- Melting Points : Benzimidazole derivatives (e.g., compound 5f) show higher melting points (~119–120°C) due to rigid aromatic cores, while nitroindole derivatives decompose at elevated temperatures .
Biological Activity
2-(5-amino-1H-indol-3-yl)acetonitrile is a compound that belongs to the indole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology, antimicrobial therapy, and neurology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that it reduced the viability of the MDA-MB-231 triple-negative breast cancer cell line by approximately 55% at a concentration of 10 µM after three days of treatment . The compound's mechanism may involve apoptosis induction and disruption of cell cycle progression, although further studies are needed to elucidate these pathways.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been reported to exhibit antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, making it a potential candidate for antibiotic development. Its ability to inhibit biofilm formation further enhances its significance in combating resistant bacterial strains.
Neuropharmacological Effects
Indole derivatives, including this compound, have been implicated in modulating neurotransmitter systems. Specifically, they may interact with serotonin receptors, potentially offering therapeutic benefits for conditions like depression and anxiety . These interactions suggest that the compound could serve as a scaffold for developing new neuroactive drugs.
Target Interactions
The indole structure allows this compound to bind with high affinity to multiple biological targets. This binding can lead to various cellular responses, including alterations in gene expression and enzyme activity. The specific receptors involved in these interactions require further investigation to clarify their roles in mediating the compound's effects.
Biochemical Pathways
The biological effects of this compound may be mediated through several biochemical pathways. For instance, it may influence pathways related to cell survival and apoptosis, as well as those involved in inflammatory responses. Understanding these pathways is crucial for harnessing the full therapeutic potential of this compound.
Case Studies
Several studies have explored the biological activity of indole derivatives similar to this compound:
- Antitumor Effects : A study highlighted the effectiveness of indole derivatives in reducing tumor size in xenograft models, indicating their potential as anticancer agents .
- Antimicrobial Efficacy : Another research effort focused on synthesizing new indole-based compounds that demonstrated superior antibacterial activity compared to existing antibiotics .
- Neuroactive Properties : Investigations into serotonin receptor interactions revealed that certain indole derivatives could modulate neurotransmission, suggesting their utility in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
